molecular formula C9H7F2NO B12964485 2-(Difluoromethyl)-1H-indol-7-ol

2-(Difluoromethyl)-1H-indol-7-ol

Cat. No.: B12964485
M. Wt: 183.15 g/mol
InChI Key: WSLAZBNGGAZLGB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-indol-7-ol is an indole derivative characterized by a hydroxyl (-OH) group at the 7-position and a difluoromethyl (-CF₂H) group at the 2-position of the indole scaffold. Indole derivatives are widely studied for their biological activity, particularly in pharmaceuticals and agrochemicals. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, which reduce basicity and improve membrane permeability .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-7-ol

InChI

InChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H

InChI Key

WSLAZBNGGAZLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=C2)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Difluoromethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the difluoromethylation of an indole precursor. This process typically employs difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction conditions often include the use of a base and a solvent, such as DMF (dimethylformamide), to facilitate the formation of the difluoromethylated product .

Industrial production methods for this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of this compound for various applications.

Chemical Reactions Analysis

2-(Difluoromethyl)-1H-indol-7-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

2-(Difluoromethyl)-1H-indol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-indol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with target molecules . This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(Difluoromethyl)-1H-indol-7-ol and related indole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Melting Point (°C) Key Applications/Notes References
This compound C₉H₇F₂NO -OH (7), -CF₂H (2) ~191.16 Not reported Hypothesized use in drug design
1-(Difluoromethyl)-1H-indol-7-amine C₉H₈F₂N₂ -NH₂ (7), -CF₂H (1) 182.17 Not reported Intermediate in agrochemicals
2-Methyl-1H-indol-7-ol C₉H₉NO -OH (7), -CH₃ (2) 147.17 Not reported Antioxidant precursor
5,7-Difluoro-1H-indol-2-amine C₈H₆F₂N₂ -NH₂ (2), -F (5,7) 186.14 Not reported Potential bioactive intermediate
7-Chloro-3-(difluoromethyl)-1H-indole C₉H₆ClF₂N -Cl (7), -CF₂H (3) 201.60 Not reported Agrochemical building block
Ethyl 2-[3-(difluoromethyl)-1H-indol-2-yl]acetate C₁₃H₁₃F₂NO₂ -COOEt (2), -CF₂H (3) 265.25 Not reported Synthetic intermediate
Key Observations:
  • Substituent Effects: The position and type of substituents significantly influence properties.
  • Fluorine Impact: Difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-Methyl-1H-indol-7-ol).
  • Halogen Variations : Chlorine at position 7 (7-Chloro-3-(difluoromethyl)-1H-indole) may improve binding affinity in agrochemical targets, as seen in fungicides like boscalid and fluxapyroxad .

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